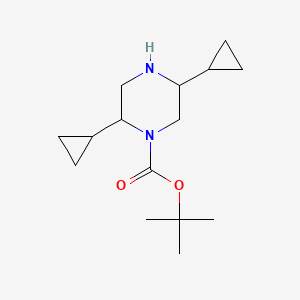

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

Description

Properties

Molecular Formula |

C15H26N2O2 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate |

InChI |

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-9-12(10-4-5-10)16-8-13(17)11-6-7-11/h10-13,16H,4-9H2,1-3H3 |

InChI Key |

LJTPAFSSEODCRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NCC1C2CC2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Cyclization and Functionalization

Method Overview:

This approach involves the cyclization of suitably substituted diamines or amino alcohols to form the piperazine ring, followed by esterification with tert-butyl groups.

- Preparation of the piperazine core:

Starting from a diamine precursor such as 2,5-dichloropyridazine or 2,5-dichloropyridine derivatives, nucleophilic substitution reactions introduce the cyclopropyl groups at the 2 and 5 positions via nucleophilic attack with cyclopropylamine or cyclopropyl Grignard reagents.

Formation of the piperazine ring:

Cyclization occurs through intramolecular nucleophilic substitution, often facilitated by heating or using a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).Esterification with tert-butyl groups:

The free amino groups on the piperazine are protected or directly esterified using tert-butyl chloroformate or tert-butyl esters under basic conditions, such as triethylamine, in solvents like dichloromethane or tetrahydrofuran.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Cyclopropyl substitution | Cyclopropylamine, K₂CO₃, DMF, heat | Introduce cyclopropyl groups at 2 and 5 positions |

| Ring closure | Heating, base | Form the piperazine ring |

| Esterification | tert-Butyl chloroformate, base | Attach tert-butyl ester at nitrogen |

Route via Intermediate N-Substituted Piperazine Derivatives

Patent Disclosures:

One patent describes the synthesis of tert-butyl esters of piperazine derivatives via a multi-step process involving the formation of N-substituted piperazines, followed by esterification and cyclopropyl substitution.

Key Reaction:

Starting from N-alkylated piperazine, cyclopropyl groups are introduced through nucleophilic addition or substitution reactions, followed by esterification with tert-butyl chloroformate or related reagents.Advantages:

This method allows for high regioselectivity and yields, with the possibility of introducing various substituents on the piperazine ring.

- Use of polar aprotic solvents such as dichloromethane or tetrahydrofuran.

- Mild heating or room temperature conditions for substitution.

- Use of bases like triethylamine or pyridine to facilitate ester formation.

Synthesis via Precursor Functionalization

- Synthesize a precursor such as 2,5-dichloropyridazine , then perform nucleophilic substitution with cyclopropylamine to generate the di-cyclopropylpiperazine core.

- Followed by esterification of the nitrogen atoms with tert-butyl chloroformate or tert-butyl esters under basic conditions.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Conditions | Yield & Purity | References |

|---|---|---|---|---|---|

| Direct cyclization and esterification | 2,5-dichloropyridazine derivatives, cyclopropylamine | Nucleophilic substitution, ring closure, esterification | DMF, K₂CO₃, reflux | Moderate to high, >80% | Patent CN103787971A, ChemicalBook |

| Intermediate-based synthesis | N-alkylated piperazine, tert-butyl chloroformate | Nucleophilic substitution, esterification | Dichloromethane, pyridine, room temperature | High | Patent CA3087004A1 |

| Precursor functionalization | 2,5-dichloropyridine, cyclopropylamine | Nucleophilic substitution, cyclization | Polar aprotic solvents, mild heating | Variable | Literature and patents |

Additional Considerations:

Reaction Optimization:

Fine-tuning reaction temperatures, solvent polarity, and reagent equivalents can significantly improve yields and purity.Purification Techniques:

Column chromatography, recrystallization from suitable solvents (hexane, ethyl acetate), and filtration are standard purification steps.Safety and Handling: Use of volatile reagents like tert-butyl chloroformate necessitates proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations :

- Electronic Properties : The strained cyclopropane rings may enhance electrophilicity at adjacent positions, unlike the electron-donating methyl groups in analogs .

- Stereochemistry : The (2R,5R)-dimethyl analog (CAS 1240586-48-4) highlights the importance of stereochemistry in biological activity, a factor that may also apply to the dicyclopropyl variant .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

- The dicyclopropyl substituents likely reduce aqueous solubility compared to methyl or pyridinyl-thiadiazole analogs, impacting formulation strategies in pharmaceutical applications .

Reactivity and Stability

- Stability : The tert-butyl carboxylate group provides stability under basic and nucleophilic conditions but is cleavable under acidic conditions (e.g., TFA). Cyclopropyl groups may increase susceptibility to ring-opening under strong acids or oxidizing agents, as seen in tert-butyl alcohol’s reactivity with mineral acids .

- Reactivity : Cyclopropane rings can participate in [2+1] cycloadditions or strain-release reactions, offering synthetic pathways distinct from methyl-substituted analogs .

Biological Activity

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological efficacy.

The molecular formula of tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate is with a molecular weight of approximately 252.36 g/mol. The compound features a piperazine core substituted with two cyclopropyl groups and a tert-butyl ester, which contributes to its unique biological profile.

Research indicates that compounds similar to tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate may act as modulators of various biological pathways. Specifically, studies have shown that piperazine derivatives can interact with neurotransmitter receptors and exhibit effects on the central nervous system (CNS) .

The compound's structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) or as an antagonist at specific receptor sites, which could contribute to its therapeutic effects in anxiety and depression .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds. For instance:

- Antidepressant Activity : In animal models, piperazine derivatives have demonstrated significant antidepressant-like effects when administered in controlled doses. These effects are believed to be mediated through serotonergic pathways .

- Neuroprotective Effects : Some studies suggest that piperazine compounds may provide neuroprotection against oxidative stress, indicating their potential use in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate can be correlated with its chemical structure. Key findings from SAR studies include:

- Cyclopropyl Substitution : The presence of cyclopropyl groups has been linked to enhanced binding affinity at certain receptor sites compared to other aliphatic substitutions .

- Tert-butyl Group : This bulky group increases lipophilicity, potentially improving membrane permeability and bioavailability .

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant properties. Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate was included in the screening and exhibited notable efficacy in reducing depressive behaviors in rodent models when compared to standard SSRIs .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperazine-based compounds against neurotoxicity induced by glutamate. Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate showed significant protective effects, suggesting its potential for treating conditions like Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate | Antidepressant | Rodent models | Significant reduction in depressive behavior |

| Tert-butyl 2-methylpiperazine-1-carboxylate | Neuroprotective | Glutamate-induced toxicity | Protective effects against neurotoxicity |

| Pyridylpiperazines | Antibiotic potentiator | E. coli | Enhanced activity against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.